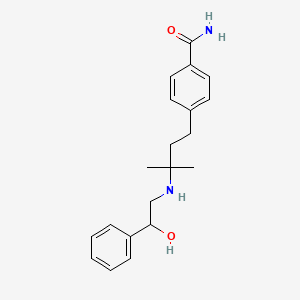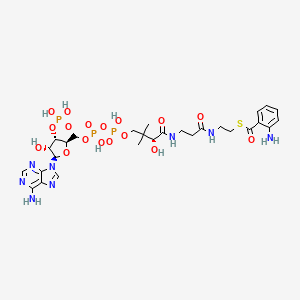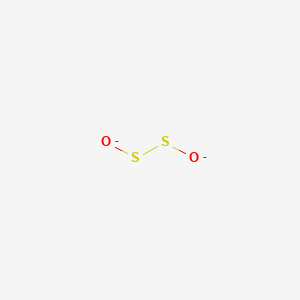![molecular formula C24H22ClN7O2 B1241918 2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-180560 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the indole ring, and the imidazole ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BMS-180560 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
BMS-180560 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and halogenating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs .
Scientific Research Applications
BMS-180560 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its ability to selectively inhibit the angiotensin II receptor type 1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Chemistry
In chemistry, BMS-180560 serves as a model compound for studying receptor-ligand interactions and developing new receptor antagonists.
Biology
In biological research, it is used to investigate the signaling pathways mediated by the angiotensin II receptor type 1 and its role in cellular processes such as proliferation, apoptosis, and inflammation .
Medicine
In medicine, BMS-180560 has been explored as a potential therapeutic agent for managing hypertension and related cardiovascular conditions. Although its development was discontinued, it provides valuable insights for the design of new antihypertensive drugs .
Industry
In the pharmaceutical industry, BMS-180560 serves as a reference compound for developing and optimizing new drug candidates targeting the angiotensin II receptor type 1 .
Mechanism of Action
BMS-180560 exerts its effects by binding to the angiotensin II receptor type 1, thereby blocking the binding of angiotensin II, a potent vasoconstrictor. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, sodium retention, and increased blood pressure . The molecular targets include the receptor’s transmembrane segments, which are crucial for ligand binding and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Losartan: A competitive antagonist of the angiotensin II receptor type 1.
Valsartan: Another nonpeptide antagonist of the angiotensin II receptor type 1.
EXP3174: A metabolite of losartan with similar antagonistic properties.
Uniqueness
BMS-180560 is unique in its insurmountable antagonism, meaning it irreversibly binds to the receptor, leading to prolonged inhibition even after the compound is removed. This property distinguishes it from competitive antagonists like losartan and valsartan, which can be displaced by higher concentrations of angiotensin II .
Properties
Molecular Formula |
C24H22ClN7O2 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22ClN7O2/c1-2-3-11-20-26-22(25)21(24(33)34)32(20)14-15-7-6-10-18-16(15)12-13-31(18)19-9-5-4-8-17(19)23-27-29-30-28-23/h4-10,12-13H,2-3,11,14H2,1H3,(H,33,34)(H,27,28,29,30) |
InChI Key |
AIGVXGCHRIOQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
Synonyms |
2-butyl-4-chloro-1-((1-(2-(2H-tetrazol-5-yl)phenyl)-1H-indol-4-yl)methyl)-1H-imidazole-5-carboxylic acid BMS 180560 BMS-180560 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium](/img/structure/B1241839.png)




![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)


![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
